2-(3,4,5-trihydroxyphenyl)acetic Acid
Overview
Description
2-(3,4,5-Trihydroxyphenyl)acetic acid is a phenolic compound characterized by the presence of three hydroxyl groups attached to a benzene ring and an acetic acid moiety.
Scientific Research Applications
2-(3,4,5-Trihydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as an additive in various products.
Future Directions
The future directions in the research of 2-(3,4,5-trihydroxyphenyl)acetic Acid could involve further exploration of its interactions with gut microbiota and its potential health benefits . Additionally, more research could be conducted to better understand its synthesis, chemical reactions, and physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trihydroxyphenyl)acetic acid typically involves the hydroxylation of phenylacetic acid derivatives. One common method includes the use of bromine with 3,5-dibromo-2-hydroxy-acetophenone in refluxing acetic acid . Another approach involves the reaction of bromine with 2-hydroxy-acetophenone in chloroform under ice bath conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the construction of the aromatic structure followed by functionalization to introduce the hydroxyl groups .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trihydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Ethers, esters, and other substituted phenolic derivatives.
Mechanism of Action
The mechanism of action of 2-(3,4,5-trihydroxyphenyl)acetic acid is primarily attributed to its antioxidant properties. The compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage. It also interacts with various molecular targets and pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar antioxidant properties.
2,4,5-Trihydroxyphenylacetic acid: Another phenolic compound with three hydroxyl groups at different positions.
Uniqueness
2-(3,4,5-Trihydroxyphenyl)acetic acid is unique due to the specific arrangement of its hydroxyl groups, which contributes to its distinct chemical reactivity and biological activity. This arrangement allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3,4,5-trihydroxyphenyl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,9-10,13H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUMISZLKFGEAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183707 | |
Record name | Acetic acid, 2-(3,4,5-trihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29511-09-9 | |
Record name | Acetic acid, 2-(3,4,5-trihydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029511099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-(3,4,5-trihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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